molecular formula C9H9NO3 B1310685 1-(Allyloxy)-2-nitrobenzene CAS No. 55339-51-0

1-(Allyloxy)-2-nitrobenzene

Cat. No. B1310685
CAS RN: 55339-51-0
M. Wt: 179.17 g/mol
InChI Key: RQSNCJJYXMNGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information on the compound’s appearance or state under standard conditions.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Claisen Rearrangement Studies

1-(Allyloxy)-2-nitrobenzene has been studied in the context of Claisen rearrangement. In a study by Wang Li-dong (2008), 1-allyloxy-2-methoxymethoxybenzene, a derivative of 1-(Allyloxy)-2-nitrobenzene, was synthesized and subjected to Claisen rearrangement under specific conditions. This study provides insights into the rearrangement mechanisms and the formation of different products under varying conditions (Wang Li-dong, 2008).

Preparation in Aqueous Solution

Research by J. J. Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, closely related to 1-(Allyloxy)-2-nitrobenzene, in an aqueous solution. This method offers an economical alternative to traditional approaches, highlighting the compound's versatility in different solvents (J. J. Blanksma, 2010).

Photophysics and Photochemistry Insights

A CASPT2//CASSCF study on Nitrobenzene, the simplest nitroaromatic compound and a related compound to 1-(Allyloxy)-2-nitrobenzene, was conducted by A. Giussani and G. Worth (2017). This research provides a detailed understanding of the decay paths and photophysical properties of nitroaromatic compounds, which can be applied to study compounds like 1-(Allyloxy)-2-nitrobenzene (A. Giussani & G. Worth, 2017).

Polysiloxane Synthesis

In the field of polymer chemistry, 1-(Allyloxy)-2-nitrobenzene played a role in the synthesis of telechelic aromatic diamines with polysiloxane chains, as explored by B. Boutevin and J. Robin (1989). This research demonstrates the compound's utility in creating advanced materials with specific properties (B. Boutevin & J. Robin, 1989).

Environmental Applications

1-(Allyloxy)-2-nitrobenzene's related compound, Nitrobenzene, was studied for its degradation in synthetic wastewater, focusing on the reduction of this environmental pollutant. Research by R. Mantha et al. (2001) and E. Brillas et al. (2004) investigated methods for reducing nitrobenzene in wastewater, providing insights into environmental remediation techniques (R. Mantha et al., 2001) (E. Brillas et al., 2004).

Catalytic Reactions

The compound has been involved in catalytic reactions such as palladium-catalyzed decarboxylative coupling, as studied by S. Waetzig and J. Tunge (2007). This study highlights its potential in facilitating complex chemical reactions (S. Waetzig & J. Tunge, 2007).

Benzimidazole Synthesis

1-(Allyloxy)-2-nitrobenzene derivatives were used in the synthesis of benzimidazoles, as explored by J. Gardiner et al. (1995). This study demonstrates the compound's utility in synthesizing heterocyclic compounds, which are important in various chemical industries (J. Gardiner et al., 1995).

Molecular Structure Studies

Research by R. Srivastava et al. (2003) focused on the molecular structure of nitrobenzene complexes, providing valuable insights into the geometric and electronic properties of nitroaromatic compounds like 1-(Allyloxy)-2-nitrobenzene (R. Srivastava et al., 2003).

Electrochemical Reduction

P. Du and D. Peters (2010) investigated the electrochemical reduction of related nitrobenzene compounds. Their research provides insights into electrochemical pathways and potential applications in synthesizing vinylbenzene derivatives (P. Du & D. Peters, 2010).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It often includes recommendations for safe handling and disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-nitro-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSNCJJYXMNGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460826
Record name 1-(allyloxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-2-nitrobenzene

CAS RN

55339-51-0
Record name 1-(allyloxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 64 g of sodium hydroxide in 75 ml of water was added drop-by-drop (over 15 minutes) to a stirred mixture of 209.6 g of 2-nitrophenol, 115.5 g of 3-chloropropene and 500 ml of dimethyl sulfoxide (DMSO), at room temperature. The mixture was stirred at 85°-90° C. for 18 hours and then mixed with 3 liters of water. The resulting mixture was extracted with methylene chloride, the extract was washed with ice water, dried (MgSO4) and the solvent was evaporated, to give 1-(2-propen-1-yloxy)-2-nitrobenzene (1A), as an amber syrup.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
209.6 g
Type
reactant
Reaction Step One
Quantity
115.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 2-nitrophenol (5.2 g, 0.037 mol) in acetone (100 mL, 1 mol) at 0° C. was added 3-iodo-1-propene (3.8 mL, 0.041 mol) and potassium carbonate (5.7 g, 0.041 mol). The reaction mixture was stirred for 1 h at 0° C. then warmed to room temperature overnight. The reaction mixture was worked up by diluting the reaction with water and washing with dichloromethane. The organic phase was washed with a 10% HCl solution, water and brine then dried over magnesium sulfate, filtered and concentrated in vacuo to a greenish-brown oil. Purification of the reaction mixture was accomplished using ISCO chromatography on silica gel (350 g column) using hexane-ethyl acetate (0-100%). The major fractions were combined and concentrated in vacuo to give product, 1-allyloxy-2-nitrobenzene, as a light yellow-green oil (5.4 g, 81%). 1H NMR (CDCl3, 400 MHz) δ 7.83 (d, 1H, J=8.09 Hz), 7.51 (t, 1H, J=8.08 Hz), 7.08 (d, 1H, J=8.33 Hz), 7.03 (t, 1H, J=8.08 Hz), 6.04 (m, 1H), 5.49 (d, 1H, J=17.2 Hz), 5.32 (d, 1H, J=10.6 Hz), 4.69 (d, 2H, J=5.05 Hz).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-nitrophenol (13.9 g, 100 mmol) in N,N-dimethylformamide (300 mL) was added with sodium hydride (4.2 g, 100 mmol 60%) followed by allyl bromide (13.3 g, 110 mmol) and the reaction was allowed to stir at room temperature for 2 hours The reaction mixture was diluted with water (500 mL) to dissolve any solids and extracted with ethyl acetate (3×250 mL). The combined organic layers were washed with water (4×500 mL), saturated aqueous sodium chloride (400 mL), dried (magnesium sulfate) and the solvent removed in vacuo to give 1-(allyloxy)-2-nitrobenzene. The oil was re-dissolved in mesitylene (500 mL) and heated at reflux for 3 d. Removal of the solvent in vacuo provided a crude oil. Purification by flash column chromatography (silica, dichloromethane:hexanes 0.5:9.5) provided 6.8 g, (50%) of 2-allyl-6-nitrophenol as a yellow oil. To a solution of 2-allyl-6-nitrophenol (6.6 g, 36.84 mmol) in dichloromethane (300 mL) was added 3-chloroperoxybenzoic acid (77%, 16.5 g, 73.67 mmol) The reaction mixture was allowed to stir at room temperature for 8 h. The reaction mixture was washed with a 1:1 solution of 10% sodium sulfite:saturated sodium bicarbonate (2×300 mL). The solvent was removed in vacuo to give crude yellow oil. The oil was diluted with methanol (300 mL) and added to a solution of potassium carbonate (15.0 g, 108.5 mmol) the solution was allowed to stir at room temperature 2 h. The solvent was removed in vacuo. The residue was washed with water (1000 mL) and ethyl acetate (500 mL). The aqueous layer was acidified with 1 N aqueous hydrogen chloride and washed with ethyl acetate (500 mL). The combined organics were washed with water (500 mL), saturated aqueous sodium chloride (500 mL), dried (magnesium sulfate) and the solvent removed in vacuo to provide a crude solid. Purification by flash column chromatography (silica, dichloromethane:hexanes 4:10) provided 3.18 g (44%) of (±)-(7-nitro-2,3-dihydro-1-benzofuran-2-yl)methanol as yellow solid. mp 63-65° C.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Allyloxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Allyloxy)-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Allyloxy)-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Allyloxy)-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Allyloxy)-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(Allyloxy)-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.